Cas no 1508300-55-7 (tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)

Tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate is a protected pyrrolidine derivative featuring both hydroxyl and isopropyl functional groups. The tert-butyloxycarbonyl (Boc) group enhances stability, making it suitable for synthetic applications requiring selective deprotection. The hydroxyl group offers a reactive site for further functionalization, while the isopropyl substituent influences steric and electronic properties. This compound is commonly employed in medicinal chemistry and peptide synthesis as a versatile intermediate. Its well-defined structure and compatibility with standard coupling reagents make it valuable for constructing complex molecular frameworks. The Boc protection also facilitates purification and handling under typical laboratory conditions.
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate structure
1508300-55-7 structure
Product Name:tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate
CAS No:1508300-55-7
MF:C12H23NO3
MW:229.315923929214
CID:5785986
PubChem ID:129974236
Update Time:2025-10-29

tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate
    • tert-Butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate
    • TERT-BUTYL 3-HYDROXY-4-(PROPAN-2-YL)PYRROLIDINE-1-CARBOXYLATE
    • 2325666-07-5
    • TERT-BUTYL3-HYDROXY-4-(PROPAN-2-YL)PYRROLIDINE-1-CARBOXYLATE
    • EN300-1634429
    • SB74813
    • 1508300-55-7
    • 1228880-05-4
    • 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-(1-methylethyl)-, 1,1-dimethylethyl ester
    • tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate
    • Inchi: 1S/C12H23NO3/c1-8(2)9-6-13(7-10(9)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3
    • InChI Key: SIAYMOIYVZXQNT-UHFFFAOYSA-N
    • SMILES: OC1CN(C(=O)OC(C)(C)C)CC1C(C)C

Computed Properties

  • Exact Mass: 229.16779360g/mol
  • Monoisotopic Mass: 229.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.061±0.06 g/cm3(Predicted)
  • Boiling Point: 310.4±35.0 °C(Predicted)
  • pka: 14.71±0.40(Predicted)

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Additional information on tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate

Research Brief on tert-Butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate (CAS: 1508300-55-7): Recent Advances and Applications

In recent years, the compound tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate (CAS: 1508300-55-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a key intermediate in the synthesis of various bioactive molecules, has been the subject of numerous studies aimed at exploring its synthetic utility, pharmacological potential, and applications in drug discovery. This research brief provides an overview of the latest findings related to this compound, highlighting its role in modern medicinal chemistry.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways and derivatization of tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate. The researchers demonstrated its efficacy as a versatile building block for the construction of pyrrolidine-based scaffolds, which are prevalent in many FDA-approved drugs. The study emphasized the compound's stereochemical flexibility, enabling the synthesis of enantiomerically pure derivatives with potential therapeutic applications.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the development of novel protease inhibitors. The research team highlighted the critical role of the tert-butyl carbamate group in enhancing the metabolic stability of the resulting inhibitors, thereby improving their pharmacokinetic profiles. This finding underscores the compound's value in the design of next-generation therapeutics targeting proteolytic enzymes.

In the realm of drug discovery, a 2023 study in ACS Chemical Biology explored the use of tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate as a precursor for the synthesis of small-molecule modulators of protein-protein interactions. The researchers successfully developed a library of compounds with varying substituents at the 3-hydroxy and 4-isopropyl positions, leading to the identification of several promising leads with nanomolar binding affinities.

From a synthetic chemistry perspective, recent work published in Organic Letters (2024) presented an improved catalytic asymmetric synthesis of this compound, achieving excellent enantioselectivity (up to 99% ee) using a novel chiral catalyst system. This methodological advancement addresses previous challenges in accessing optically pure forms of the compound, which is crucial for its application in stereoselective drug synthesis.

Looking forward, the unique structural features of tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate continue to inspire innovative research across multiple domains of pharmaceutical science. Its applications span from serving as a key chiral synthon in complex molecule synthesis to being a valuable scaffold for bioactive compound development. As research progresses, we anticipate further discoveries that will expand the utility of this compound in addressing unmet medical needs and advancing drug discovery efforts.

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